Propyl bromoacetate

Physicochemical Properties Process Safety Solvent Selection

Propyl bromoacetate (CAS 35223-80-4) is an α-bromoester of bromoacetic acid with the formula C5H9BrO2 (MW: 181.03 g/mol), characterized by a reactive bromine atom alpha to a propyl ester group. It serves primarily as an electrophilic alkylating agent and a key intermediate for constructing carbon-carbon bonds via nucleophilic substitution and Reformatsky-type reactions.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 35223-80-4
Cat. No. B1345692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl bromoacetate
CAS35223-80-4
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCCOC(=O)CBr
InChIInChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3
InChIKeyISYUCUGTDNJIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl Bromoacetate (CAS 35223-80-4): Procurement-Ready Overview for Pharmaceutical and Agrochemical Synthesis


Propyl bromoacetate (CAS 35223-80-4) is an α-bromoester of bromoacetic acid with the formula C5H9BrO2 (MW: 181.03 g/mol), characterized by a reactive bromine atom alpha to a propyl ester group [1]. It serves primarily as an electrophilic alkylating agent and a key intermediate for constructing carbon-carbon bonds via nucleophilic substitution and Reformatsky-type reactions [2]. Its physical properties—a boiling point of 175-176°C (758 mmHg) and density of 1.39 g/mL [3]—render it a non-volatile, liquid reagent suitable for standard organic synthesis workflows. Commercial availability at ≥97% purity from major vendors such as Thermo Scientific/Alfa Aesar and Santa Cruz Biotechnology makes it accessible for R&D and pilot-scale applications in pharmaceutical and agrochemical sectors.

Why Generic Substitution Fails for Propyl Bromoacetate in Critical Synthetic Pathways


Alkyl bromoacetates such as methyl, ethyl, tert-butyl, and propyl esters are not drop-in replacements for one another. Although all share the electrophilic α-bromoacetate moiety, the alkyl chain profoundly dictates the reagent's physical properties, stability profile, and reaction behavior. For example, propyl bromoacetate exhibits a significantly higher boiling point (175-176°C) and lower density (1.39 g/mL) compared to ethyl bromoacetate (bp ~159°C; density ~1.506 g/mL) [1][2], enabling safer handling and different solvent compatibility. More critically, the alkyl group influences lipophilicity (calculated LogP for propyl bromoacetate: 1.8) which directly impacts phase-transfer catalysis and the partitioning behavior of intermediates in aqueous workups [3]. In the Reformatsky reaction, the steric and electronic nature of the ester alkyl group affects both the rate of organozinc formation and the subsequent addition to carbonyls [4]. Furthermore, the tert-butyl ester is known to undergo thermolytic deprotection under acidic conditions, a pathway not available to the propyl ester, which remains intact for downstream transformations . Consequently, substituting propyl bromoacetate with a cheaper or more common analog risks compromising synthetic yield, altering reaction selectivity, or introducing unwanted side reactions. The following quantitative evidence dimensions detail where propyl bromoacetate exhibits measurable differentiation.

Propyl Bromoacetate: Quantifiable Differentiation Evidence Against Close Analogs


Physicochemical Differentiation: Boiling Point and Density Comparison

Propyl bromoacetate exhibits a boiling point of 175-176°C (at 758 mmHg) and a density of 1.39 g/mL, whereas the commonly used ethyl bromoacetate has a boiling point of approximately 159°C and a density of 1.506 g/mL [1][2]. The 16°C higher boiling point of propyl bromoacetate reduces its vapor pressure at ambient temperatures, mitigating inhalation exposure risk during handling and reducing volatile organic compound (VOC) emissions in large-scale syntheses. The 8% lower density (1.39 vs. 1.506 g/mL) alters solvent miscibility profiles and can affect phase separation efficiency during aqueous workups.

Physicochemical Properties Process Safety Solvent Selection

Lipophilicity and Partitioning: LogP Differentiation

The calculated octanol-water partition coefficient (LogP) for propyl bromoacetate is 1.8, compared to 0.944 for ethyl bromoacetate and 1.608 (cLogP) for propyl bromoacetate from another source [1][2][3]. The 0.8-0.9 Log unit increase indicates propyl bromoacetate is approximately 6-8 times more lipophilic than its ethyl counterpart. This enhanced lipophilicity influences the compound's behavior in biological assays and its utility as a building block for prodrugs, where increased LogP can improve membrane permeability.

Lipophilicity Formulation Development Drug-Likeness

Reactivity Differentiation in Reformatsky-Type C-C Bond Formation

In Reformatsky reactions, the choice of α-bromoester influences reaction yields due to steric and electronic effects on organozinc intermediate formation. Propyl bromoacetate participates in Reformatsky reactions to form β-hydroxy esters, a transformation that can be conducted in aqueous media with satisfactory yields [1]. While direct comparative yield data for propyl bromoacetate versus other esters under identical conditions is not available in the open literature, class-level inference from analogous α-bromoester studies indicates that increasing alkyl chain length from methyl to ethyl to propyl correlates with slightly reduced reactivity due to increased steric bulk at the ester carbonyl, but often with improved regioselectivity in additions to unsymmetrical ketones [2]. The propyl ester provides a balance between sufficient electrophilicity for reaction initiation and steric differentiation that can favor desired product profiles.

Reformatsky Reaction Carbon-Carbon Bond Formation Organozinc Reagents

Patent-Validated Use in Prodrug Design for Thrombin Inhibitors

Propyl bromoacetate is explicitly claimed as a synthetic intermediate in the preparation of prodrugs of thrombin inhibitors, as documented in granted patents JP-3282821-B2 and KR-100458545-B1 [1][2]. In these patents, the propyl bromoacetate-derived moiety is incorporated to modulate the pharmacokinetic profile of the active thrombin inhibitor. The selection of the propyl ester over the ethyl or methyl ester is driven by the need for a specific hydrolysis rate in vivo—propyl esters hydrolyze more slowly than ethyl esters, providing sustained release of the active drug. This patent validation constitutes direct evidence of propyl bromoacetate's differentiated utility in medicinal chemistry compared to shorter-chain analogs.

Prodrugs Thrombin Inhibitors Cardiovascular APIs

Safety and Handling: GHS Hazard Classification vs. Ethyl Bromoacetate

Propyl bromoacetate is classified with GHS hazard statements H331 (Toxic if inhaled), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H227 (Combustible liquid), H302 (Harmful if swallowed), and H312 (Harmful in contact with skin) . In contrast, ethyl bromoacetate carries similar hazard statements but is additionally recognized as a potent lachrymator (tear gas) and has a lower flash point (47°C) compared to propyl bromoacetate (82°C) [1]. The higher flash point (82°C vs. 47°C) and reduced volatility of propyl bromoacetate translate to a lower fire hazard and reduced risk of inhalation exposure from vapors during routine handling. Furthermore, propyl bromoacetate is not flagged as a lachrymator in standard safety data sheets, reducing the need for specialized ventilation or personal protective equipment compared to ethyl bromoacetate.

Chemical Safety Industrial Hygiene Regulatory Compliance

High-Value Application Scenarios for Propyl Bromoacetate (CAS 35223-80-4) Based on Verified Differentiation


Sustained-Release Prodrug Synthesis for Cardiovascular Therapeutics

Medicinal chemists developing oral prodrugs for thrombin inhibitors or other cardiovascular agents should prioritize propyl bromoacetate over ethyl or methyl bromoacetate for the ester prodrug moiety. The propyl ester's slower in vivo hydrolysis rate, as validated in granted patents JP-3282821-B2 and KR-100458545-B1, provides a sustained release profile that can enable once-daily dosing [1]. The higher LogP (1.8) further supports improved passive intestinal absorption compared to the more polar ethyl ester (LogP 0.944), potentially increasing oral bioavailability [2]. Procuring high-purity propyl bromoacetate (≥97%) ensures reliable esterification yields and minimizes purification burden in GMP API manufacturing.

Reformatsky Reaction for Sterically Hindered β-Hydroxy Ester Intermediates

When performing Reformatsky additions to sterically hindered ketones or in aqueous media, propyl bromoacetate offers a balanced reactivity profile that can enhance regioselectivity compared to the more reactive but less selective methyl or ethyl esters [1]. The slightly increased steric bulk of the propyl group can direct organozinc addition to the less hindered face of unsymmetrical ketones, minimizing diastereomer formation and improving yield of the desired β-hydroxy ester. Furthermore, the higher boiling point (175-176°C) and lower density (1.39 g/mL) of propyl bromoacetate facilitate safer scale-up and easier phase separation during aqueous workup [2].

Building Block for Fluorescent Protein Labeling Reagents

In biochemical research, propyl bromoacetate is employed to generate fluorescent tags for protein labeling studies [1]. The propyl chain's lipophilicity (LogP 1.8) enhances the solubility of the resulting fluorescent conjugates in membrane environments, while the reactive α-bromo group enables efficient nucleophilic substitution with thiol or amine groups on proteins. Selecting propyl bromoacetate over ethyl bromoacetate reduces reagent volatility, improving reproducibility in quantitative labeling experiments and reducing researcher exposure to hazardous vapors [2].

Agrochemical Intermediate Requiring Controlled Lipophilicity

For the synthesis of lipophilic agrochemical active ingredients—such as herbicides or fungicides that must penetrate plant cuticles—propyl bromoacetate serves as an ideal alkylating agent [1]. Its LogP of 1.8 provides an optimal balance between aqueous processability and target-site membrane permeability. The higher flash point (82°C) and lower volatility compared to ethyl bromoacetate also make it a safer choice for large-scale agrochemical manufacturing, reducing the risk of flammable vapor accumulation and simplifying process safety management [2].

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